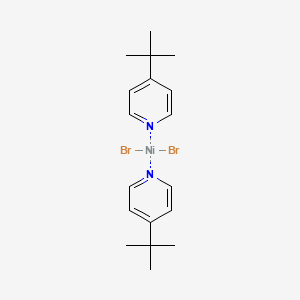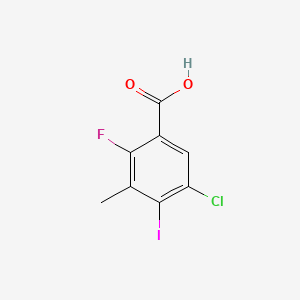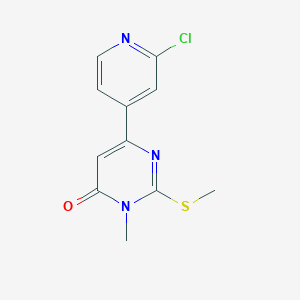
Dibromobis(t-Bu pyridine)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobis(t-Bu pyridine)nickel: is a coordination compound formed from the central metal ion nickel, two pyridine molecules, and two bromine atoms. This compound is known for its unique chemical and physical properties, making it suitable for various scientific experiments and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobis(t-Bu pyridine)nickel can be synthesized through the reaction of nickel(II) bromide with tert-butylpyridine in an inert atmosphere. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .
Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Mechanism of Action
The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .
Comparison with Similar Compounds
Dibromobis(pyridine)nickel: Similar structure but without the tert-butyl groups, leading to different steric and electronic properties.
Dichlorobis(pyridine)nickel: Similar coordination environment but with chlorine instead of bromine, affecting reactivity and stability.
Uniqueness: Dibromobis(t-Bu pyridine)nickel’s uniqueness lies in the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where such properties are advantageous .
Properties
Molecular Formula |
C18H26Br2N2Ni |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
4-tert-butylpyridine;dibromonickel |
InChI |
InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
PGIXMPBPFWTGOQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)

![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
